molecular formula C12H17ClFN3S B12226177 N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B12226177
M. Wt: 289.80 g/mol
InChI Key: YNBDKGOKSRGYHB-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 5-fluorothiophene moiety and a propyl substituent. Its molecular formula is C₁₁H₁₄FN₃S, with a molecular weight of 239.31 g/mol . The structure includes a pyrazole ring substituted at the 1-position with a propyl group, a methyl group at the 5-position, and a (5-fluoro-2-thienyl)methyl group at the 3-amino position.

Properties

Molecular Formula

C12H17ClFN3S

Molecular Weight

289.80 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H16FN3S.ClH/c1-3-6-16-9(2)7-12(15-16)14-8-10-4-5-11(13)17-10;/h4-5,7H,3,6,8H2,1-2H3,(H,14,15);1H

InChI Key

YNBDKGOKSRGYHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or acetylenic compounds.
Example Protocol:

  • Reactants : Hydrazine hydrate (1.2 equiv) and ethyl acetoacetate (1.0 equiv).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Intermediate : 5-methyl-1-propyl-1H-pyrazol-3-amine (yield: 78%).

Alkylation with Thiophene Moiety

The thiophene group is introduced via nucleophilic substitution or alkylation.
Alkylation Protocol:

  • Reactants : 5-methyl-1-propyl-1H-pyrazol-3-amine (1.0 equiv) and 5-(bromomethyl)-2-fluorothiophene (1.1 equiv).
  • Conditions : Tetrahydrofuran (THF), NaH (1.5 equiv), 0°C → room temperature (6 h).
  • Product : Crude this compound (yield: 65-70%).

Fluorination

Direct fluorination is achieved using Selectfluor® or DAST.
DAST Fluorination:

  • Reactants : N-[(5-hydroxy-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine (1.0 equiv).
  • Conditions : Dichloromethane (DCM), DAST (1.2 equiv), −10°C → 25°C (3 h).
  • Yield : 58-62%.

Optimization and Purification Techniques

Parameter Optimal Conditions Impact on Yield/Purity
Reaction Solvent THF (for alkylation) Higher polarity improves solubility
Temperature Control Gradual warming (0°C → RT) Reduces side reactions
Purification Silica column chromatography (hexane:EtOAc) Purity >95%

Key Findings :

  • Yield Enhancement : Using NaH as a base in THF increases alkylation efficiency by 15% compared to K₂CO₃.
  • Fluorination Challenges : DAST-mediated fluorination requires strict moisture exclusion to avoid hydrolysis.

Industrial-Scale Considerations

Continuous Flow Synthesis:

  • Advantages : Improved heat transfer, reduced reaction time (2-4 h vs. 6-12 h batch), scalability.
  • Conditions : Microreactor system, residence time 30 min, 100°C.
  • Output : 85% conversion rate with 90% purity post-purification.

Comparative Analysis of Methods

Method Yield Purity Complexity Cost
Batch Cyclocondensation 78% 92% Moderate Low
Flow Alkylation 85% 90% High Medium
DAST Fluorination 62% 88% High High

Challenges and Solutions

  • Issue : Low fluorination efficiency due to steric hindrance.
    Solution : Use bulkier fluorinating agents (e.g., Deoxo-Fluor®).
  • Issue : Byproduct formation during alkylation.
    Solution : Gradient solvent purification (hexane → EtOAc).

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine. Research indicates that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, aminopyrazole derivatives have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . The introduction of thienyl moieties has been associated with enhanced biological activity, making these compounds promising candidates for developing new antimicrobial agents.

1.2 Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. This compound has been studied for its effects on various cancer cell lines. Some derivatives have demonstrated significant cytotoxicity against HeLa cells, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance selectivity and potency against specific cancer types.

1.3 Anti-inflammatory Effects

Pyrazoles have also been investigated for their anti-inflammatory properties. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . The compound's thienyl substitution may play a crucial role in modulating these effects.

Case Studies and Research Findings

A selection of case studies illustrates the compound's potential applications:

Study Findings
Study 1 Investigated the antibacterial activity against S. aureus and E. coli; showed significant inhibition compared to standard antibiotics .
Study 2 Evaluated anticancer effects on HeLa cells; demonstrated notable cytotoxicity with IC50 values indicating strong activity .
Study 3 Explored anti-inflammatory properties; found effective inhibition of TNF-alpha release in vitro .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine (referred to here as Y503-1944 ), a structurally complex analogue documented in recent literature .

Table 1: Structural and Molecular Comparison
Parameter N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine Y503-1944
Molecular Formula C₁₁H₁₄FN₃S C₁₉H₂₀F₂N₆S
Molecular Weight 239.31 g/mol 414.47 g/mol
Key Substituents - 5-Methyl group
- Propyl group
- (5-Fluoro-2-thienyl)methyl
- Benzyl group
- Difluoromethyl
- Thiadiazole ring
Functional Groups Pyrazole, thiophene Pyrazole, thiadiazole
Fluorine Content 1 fluorine atom 2 fluorine atoms

Functional Group Implications

Pyrazole Core: Both compounds share a pyrazole backbone, which is known for its role in hydrogen bonding and π-π stacking interactions due to its aromaticity and nitrogen lone pairs .

Thiophene vs. Thiadiazole : The primary compound’s 5-fluorothiophene moiety may confer moderate lipophilicity, whereas Y503-1944’s thiadiazole ring (a heterocycle with two nitrogen atoms) could increase polarity and hydrogen-bonding capacity, influencing solubility and target interactions .

Fluorine Substituents : Fluorine atoms in both compounds enhance metabolic stability and membrane permeability. Y503-1944’s difluoromethyl group may further improve electronegativity and steric effects compared to the single fluorine in the primary compound .

Biological Activity

N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The compound was synthesized through a reaction involving equimolar quantities of specific precursors. The synthesis typically involves the use of solvents like ethanol and catalysts such as sodium hydroxide. The final product is purified through recrystallization, yielding colorless crystals with high purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, aminopyrazole-based compounds have shown significant activity against various cancer cell lines, including HeLa cells, with some derivatives exhibiting low toxicity to normal cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Observations
N-[(5-fluoro-2-thienyl)methyl]-...HeLa32Moderate toxicity on fibroblasts
4-amino-5-phenylpyrazolesVarious50Significant anti-inflammatory activity
5-NO2 substituted pyrazolehCA IX & XII5.4 - 7.2Selective inhibition observed

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities, although specific data for this compound is limited. Further research is required to explore its efficacy against microbial pathogens.

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes. For example, some compounds act as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses and cancer progression .

Case Studies

A notable study evaluated the efficacy of similar pyrazole derivatives in inhibiting tumor growth in vivo. The results indicated that certain modifications in the pyrazole structure could enhance anticancer activity while minimizing side effects. These findings underscore the importance of structure-activity relationships (SAR) in drug design.

Case Study Summary:

  • Study Focus: Evaluation of anticancer activity in murine models.
  • Methodology: Administration of varying doses of pyrazole derivatives.
  • Results: Significant tumor reduction observed with minimal toxicity.

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